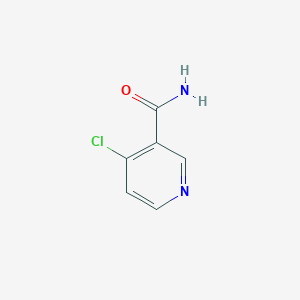

4-Chloronicotinamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMDZGWIIUMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326352 | |

| Record name | 4-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-70-4 | |

| Record name | 7418-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Preparative Methodologies of 4 Chloronicotinamide

Strategic Approaches to Pyridine (B92270) Derivative Synthesis

The synthesis of substituted pyridines like 4-chloronicotinamide relies on a toolkit of reactions that allow for the controlled introduction of functional groups onto the heterocyclic core. These methods are fundamental to accessing a wide array of functionalized pyridine molecules for various scientific applications.

Regioselective Chlorination Strategies at the Pyridine Ring

Achieving regioselective chlorination is a critical step in the synthesis of chlorinated pyridine derivatives. The reactivity of the pyridine ring is influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. wikipedia.org

One common strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic substitution, particularly at the 2- and 4-positions. bhu.ac.in For instance, unsymmetrical pyridine N-oxides can be halogenated with high regioselectivity under mild conditions. researchgate.net Activation with reagents like oxalyl chloride can facilitate the selective incorporation of a halide at the more electron-deficient side of the pyridine ring. researchgate.net Following chlorination, the N-oxide can be removed by deoxygenation, for example, with zinc dust, to yield the desired chloropyridine. wikipedia.orgbhu.ac.in

Another approach involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) on a pre-existing nicotinamide (B372718) or a related precursor. vulcanchem.com For example, 2-pyridones can be readily converted to 2-chloropyridines using POCl₃. beilstein-journals.org The reaction conditions, including temperature and solvent, are crucial for controlling the regioselectivity of the chlorination process.

Introduction and Functionalization of Carboxamide Groups

The carboxamide group is a key feature of nicotinamide and its derivatives. A common method for its introduction is through the hydrolysis of a nitrile group. For example, 2-chloro-3-pyridinecarbonitrile can be treated with concentrated sulfuric acid followed by ammonium (B1175870) hydroxide (B78521) to yield 2-chloronicotinamide (B82574). chemicalbook.com

Alternatively, a carboxylic acid can be converted into a carboxamide. This typically involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then react with ammonia (B1221849) or an amine to form the carboxamide. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be used to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to isolate the often-reactive acid chloride intermediate.

The functionalization of a pre-existing carboxamide group is also a viable strategy. For instance, N-alkoxy derivatives can be synthesized by reacting an intermediate with a substituted benzyl (B1604629) compound in the presence of a base like sodium hydroxide. acs.org

Nucleophilic Substitution Reactions in Pyridine Chemistry

The pyridine ring, particularly when substituted with electron-withdrawing groups or a halogen, is susceptible to nucleophilic substitution. wikipedia.org The chlorine atom in chloropyridines can act as a leaving group, allowing for its replacement by various nucleophiles. researchgate.net This is a fundamental reaction for introducing a wide range of functional groups onto the pyridine scaffold.

For example, the chlorine atom at the 2- or 4-position is particularly reactive towards nucleophiles. wikipedia.org Reactions with amines, thiols, or alkoxides can lead to the formation of substituted pyridine derivatives. researchgate.netambeed.com The ease of these substitution reactions can be influenced by the other substituents present on the pyridine ring. The Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, is a classic example of nucleophilic substitution on the pyridine ring where a hydride ion is the leaving group. bhu.ac.inresearchgate.net

Metal-Halogen Exchange Methodologies

Metal-halogen exchange is a powerful technique for the functionalization of pyridines. znaturforsch.com This method involves the reaction of a halopyridine with an organometallic reagent, typically an organolithium or organomagnesium compound, to generate a metalated pyridine intermediate. znaturforsch.commdpi.com This intermediate can then react with various electrophiles to introduce a wide range of substituents.

Organolithium reagents like n-butyllithium or sec-butyllithium (B1581126) are commonly used, often at low temperatures to prevent side reactions. znaturforsch.comharvard.edu The choice of the organometallic reagent and reaction conditions can influence the regioselectivity of the exchange, particularly in di- or poly-halogenated pyridines. znaturforsch.com For instance, the use of isopropylmagnesium chloride (iPrMgCl) can be advantageous for more sensitive iodinated or brominated pyridines. znaturforsch.com A combination of iPrMgCl and n-BuLi has been shown to be effective for performing bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov

The resulting organometallic pyridine species can be trapped with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. znaturforsch.comarkat-usa.org

Directed Ortho-Metalation Techniques

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. queensu.cabaranlab.org This strategy relies on the presence of a directing metalation group (DMG) on the pyridine ring. The DMG, typically a Lewis basic functional group like an amide, ether, or N-oxide, coordinates to the organometallic reagent (usually an organolithium) and directs deprotonation to the adjacent ortho position. harvard.edubaranlab.org

The carboxamide group is a powerful DMG. queensu.ca In the context of nicotinamide derivatives, the carboxamide can direct metalation to the C-2 or C-4 position. queensu.ca The resulting lithiated intermediate can then be reacted with an electrophile to introduce a substituent at the desired position with high regioselectivity. harvard.eduqueensu.ca

The choice of the base is critical. While strong alkyllithium bases are common, hindered amide bases like lithium diisopropylamide (LDA) or TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl) can offer improved functional group tolerance and milder reaction conditions. znaturforsch.comharvard.edu Pyridine N-oxides can also serve as effective directing groups for ortho-metalation. rsc.orgthieme-connect.com

Direct Synthetic Routes to this compound

While a specific, detailed industrial synthesis of this compound is not extensively documented in the reviewed literature, its preparation can be inferred from the synthesis of analogous compounds. A plausible direct route would likely start from a readily available nicotinamide or nicotinic acid precursor.

One potential pathway could involve the direct chlorination of nicotinic acid N-oxide. The N-oxide would activate the 4-position for electrophilic attack. Subsequent chlorination followed by deoxygenation would yield 4-chloronicotinic acid. The final step would be the conversion of the carboxylic acid to the carboxamide, for example, through the formation of an acid chloride followed by reaction with ammonia.

Alternatively, a route starting from 4-hydroxynicotinic acid could be envisioned. Chlorination of the hydroxyl group using a reagent like phosphorus oxychloride would yield 4-chloronicotinic acid, which could then be converted to this compound.

Another strategy could involve nucleophilic aromatic substitution on a dihalonicotinamide derivative. For example, starting with 2,4-dichloronicotinamide, selective reduction or substitution of the 2-chloro group could potentially yield this compound. The relative reactivity of the chloro groups at the 2- and 4-positions would be a key factor in the feasibility of this approach.

The table below summarizes the key reagents and their roles in the synthesis of chloronicotinamide derivatives.

| Reagent | Role in Synthesis |

| Pyridine N-oxide | Activates the pyridine ring for regioselective electrophilic substitution at the 2- and 4-positions. bhu.ac.in |

| Phosphorus oxychloride (POCl₃) | A chlorinating agent used to convert hydroxyl groups or pyridones to chloro groups. vulcanchem.combeilstein-journals.org |

| Thionyl chloride (SOCl₂) | Used to convert carboxylic acids to highly reactive acid chlorides for subsequent amidation. |

| Organolithium Reagents (e.g., n-BuLi) | Used in metal-halogen exchange and directed ortho-metalation to create nucleophilic pyridine intermediates. znaturforsch.comharvard.edu |

| Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base for directed ortho-metalation. znaturforsch.com |

| Ammonia/Amines | Nucleophiles used to form the carboxamide group from an activated carboxylic acid derivative. researchgate.net |

Reported Synthetic Pathways for this compound

While specific, detailed synthetic pathways for this compound are not extensively documented in the provided research, the synthesis of analogous chloronicotinamides, such as the 2-chloro isomer, provides insight into potential preparative routes. One established method for synthesizing 2-chloronicotinamide involves the hydrolysis of 2-chloronicotinonitrile. chemicalbook.comorgsyn.org This process typically involves reacting 2-chloronicotinonitrile with concentrated sulfuric acid, followed by treatment with ammonium hydroxide, to yield the final amide product with high purity. chemicalbook.com Another common strategy in the synthesis of related pyridine derivatives is the chlorination of a nicotinic acid precursor using a chlorinating agent like thionyl chloride (SOCl₂) to form an acyl chloride, which can then be converted to the amide. acs.org These methodologies, commonly applied to pyridine carboxamides, suggest logical pathways for the targeted synthesis of this compound.

Catalytic Methods in this compound Synthesis

Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to complex molecules. ed.ac.uk In the context of this compound, research has focused on its application as a key building block in gold-catalyzed reactions to produce highly substituted oxazole (B20620) derivatives. nih.govrsc.org

A significant development has been the use of a cationic gold(I) catalyst in a one-pot, three-component reaction involving an amide, an aldehyde, and an alkyne. nih.govrsc.orgresearchgate.net This tandem process, which couples the reactants and induces cyclization, is a highly atom-economical method for synthesizing trisubstituted oxazoles, with water being the only theoretical side product. nih.govrsc.org In this reaction, this compound serves as the amide component. The process is initiated by generating an active cationic gold species from a precursor like triphenylphosphinegold chloride (Ph₃PAuCl) with a silver salt additive. nih.govrsc.org This catalyst facilitates the coupling and subsequent cyclization to form the complex oxazole ring structure. nih.gov The reaction demonstrates the utility of this compound in building diverse heterocyclic frameworks. rsc.org

The efficiency of the gold(I)-catalyzed synthesis of oxazoles from this compound is highly dependent on the reaction parameters. Researchers have systematically optimized these conditions to maximize yields. The choice of catalyst, additive, and temperature are all critical factors. rsc.orgsigmaaldrich.com

For the tandem reaction involving an amide, aldehyde, and alkyne, triphenylphosphinegold(I) chloride (Ph₃PAuCl) in combination with a silver triflate (AgOTf) additive was identified as an effective catalytic system. rsc.org The reaction of this compound under these optimized conditions resulted in the corresponding oxazole product in a moderate yield of 62%. nih.govrsc.org

Below is a table summarizing the optimization of conditions for a model reaction.

| Entry | Catalyst (10 mol%) | Additive (20 mol%) | Temperature (°C) | Yield (%) |

| 1 | Ph₃PAuCl | — | 100 | 0 |

| 2 | Ph₃PAuCl | AgOTf | 100 | 30 |

| 3 | Ph₃PAuCl | AgBF₄ | 100 | 25 |

| 4 | Ph₃PAuCl | AgSbF₆ | 100 | 20 |

| 5 | Ph₃PAuCl | AgOTf | 120 | 75 |

| Data derived from a model reaction using benzamide, cyclohexanecarboxaldehyde, and phenylacetylene. Conditions: amides (0.1 mmol), aldehydes (0.15 mmol), alkynes (0.15 mmol), toluene (B28343) (0.5 mL), under argon. Yields determined by ¹H NMR spectroscopy. rsc.org |

Gold(I)-Catalyzed Tandem Reactions

Challenges and Optimization in this compound Synthesis

Mitigation of Side-Product Formation

A key challenge in the gold-catalyzed tandem reaction is the formation of unwanted side-products. rsc.org During the optimization of the synthesis of oxazoles, researchers observed the formation of a 3-acylamidoketone side-product. researchgate.netrsc.org The formation of this impurity was found to be temperature-dependent, being produced exclusively at lower temperatures (e.g., 100°C). rsc.orgrsc.org By increasing the reaction temperature to 120°C, the formation of this side-product was suppressed, leading to a higher yield of the desired oxazole. rsc.org Control experiments confirmed that the isolated side-products did not convert to the desired oxazole under the optimized reaction conditions, highlighting the importance of preventing their formation from the outset. rsc.orgrsc.org

Influence of Stoichiometry and Reaction Parameters on Yield

The principles of stoichiometry, which govern the quantitative relationships between reactants and products, are fundamental to optimizing reaction yields and ensuring the efficient use of materials. tutorchase.comtaylorandfrancis.com In the synthesis of chloronicotinamide analogs, adjusting the stoichiometry of the chlorinating agent is a reported strategy to help mitigate side-product formation.

In the gold-catalyzed synthesis of oxazoles using this compound, the yield is sensitive to several parameters. sigmaaldrich.com The molar ratio of the silver salt additive to the gold catalyst was found to be important. While a 1:1 or 2:1 ratio of AgOTf to Ph₃PAuCl was effective, increasing the additive to 50 mol% was not beneficial to the reaction. rsc.orgrsc.org The reaction is also influenced by the electronic properties of the substrates; aromatic amides and aldehydes with electron-withdrawing groups, such as the chloro-substituent on this compound, were well-tolerated and resulted in good reaction yields. nih.govrsc.org

Resolution of Discrepancies in Reported Synthetic Yields Across Literature

Discrepancies in the reported yields of chemical syntheses are a frequent challenge in organic chemistry. These variations can stem from a multitude of subtle yet influential factors that may not always be fully detailed in published methods. A thorough resolution of such discrepancies involves a systematic investigation into the potential sources of variation.

Key Factors Influencing Synthetic Yield

Several critical parameters are known to significantly affect the outcome of a chemical reaction, and their variation is often the source of reported discrepancies. scienceready.com.aututorchase.com

Purity of Reagents and Solvents: The presence of impurities, including residual water in solvents, can interfere with the reaction mechanism, leading to the formation of by-products and a lower yield. For instance, reactions involving moisture-sensitive reagents like acid chlorides require rigorously anhydrous conditions.

Reaction Conditions:

Temperature: Many reactions are highly sensitive to temperature fluctuations. An increase in temperature may accelerate the reaction rate but can also promote side reactions or decomposition of the product, thereby reducing the yield. tutorchase.com Conversely, lower temperatures might favor the desired product but at the expense of a slower reaction rate. scienceready.com.au

Pressure: For reactions involving gaseous reagents or products, pressure can shift the chemical equilibrium, impacting the final yield according to Le Chatelier's Principle. tutorchase.com

Reaction Time: Incomplete reactions or the degradation of the product over extended periods can both result in lower yields. Optimal reaction time must be determined through careful monitoring, often using techniques like thin-layer chromatography (TLC).

Catalyst Activity: The efficiency of a catalyst can be influenced by its source, purity, and handling. Variations in catalyst loading or the presence of catalyst poisons can lead to significant differences in reaction outcomes. tutorchase.com

Work-up and Purification Methods: The process of isolating and purifying the final compound is a critical step where product loss can occur. scienceready.com.au Differences in extraction solvents, the number of purification steps (e.g., column chromatography, recrystallization), and handling techniques can all contribute to variability in the final isolated yield.

Methodological Approach to Resolving Discrepancies

To scientifically address and resolve conflicting reports on synthetic yields, a structured methodology is essential.

Systematic Replication: The first step is the systematic replication of the published procedures under highly controlled conditions. This involves ensuring the purity of all reagents and solvents and precisely controlling parameters like temperature, pressure, and stirring rate.

Design of Experiments (DoE): When multiple factors could be responsible for yield variations, a Design of Experiments (DoE) approach can be employed. This statistical method allows for the simultaneous variation of multiple parameters to identify which factors and their interactions have the most significant impact on the yield.

Cross-Validation of Literature: A comprehensive review of related literature and patents can reveal overlooked details. Comparing the methodologies for analogous compounds may highlight critical steps or reagents whose importance was not explicitly stated in the original publication. ias.ac.inuark.edu For example, a patented route for a similar compound might specify a particular grade of solvent or a purification technique not mentioned in a journal article.

The following table outlines potential sources of variation in the synthesis of a compound like this compound and strategies for their resolution.

Table 1: Potential Factors Leading to Yield Discrepancies in the Synthesis of this compound

| Factor | Potential Variation Source | Impact on Yield | Resolution Strategy |

|---|---|---|---|

| Starting Materials | Purity of nicotinic acid derivative; presence of isomers. | Can lead to competing side reactions or inhibit the primary reaction pathway, lowering the final yield. | Use reagents from a consistent, high-purity source; characterize starting materials via NMR or other spectroscopic methods before use. |

| Chlorinating Agent | Choice of agent (e.g., thionyl chloride, oxalyl chloride); age and purity of the agent. | Different agents have varying reactivity and may require different reaction conditions, affecting both yield and purity. | Standardize the chlorinating agent and ensure its purity; perform a comparative study of different agents under identical conditions. |

| Temperature Control | Inconsistent heating (e.g., oil bath vs. heating mantle); inaccurate temperature monitoring. | Can cause decomposition of the amide product or formation of thermal by-products, resulting in lower yields. scienceready.com.aututorchase.com | Employ precise temperature control systems; calibrate all monitoring equipment; report the method of heating and monitoring. |

| Solvent Conditions | Presence of moisture; choice of solvent (e.g., Toluene, Dichloromethane). | Moisture can quench reactive intermediates; solvent polarity can affect reaction rates and solubility of products. vulcanchem.com | Use freshly distilled, anhydrous solvents; test different solvents to optimize for both reaction efficiency and product isolation. |

| Purification Method | Recrystallization solvent; silica (B1680970) gel activity in chromatography; number of purification steps. | Significant product loss can occur during purification, leading to a lower isolated yield compared to the crude yield. scienceready.com.au | Define and consistently apply a standardized purification protocol; analyze crude vs. purified yield to quantify losses at each step. |

By systematically addressing these factors, researchers can reconcile differences in reported yields, leading to more robust and reproducible synthetic protocols.

Chemical Reactivity and Transformation Mechanisms of 4 Chloronicotinamide

Reactions Involving the Chloropyridine Core

The chloropyridine segment of 4-Chloronicotinamide is central to many of its characteristic reactions, offering sites for both nucleophilic and electrophilic interactions.

Nucleophilic Aromatic Substitution at the Chlorine Center

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for this compound, targeting the carbon atom bonded to the chlorine. wikipedia.org In this type of reaction, a nucleophile displaces the chloride ion, which serves as a good leaving group. wikipedia.org The pyridine (B92270) ring itself, being an electron-deficient aromatic system, is predisposed to nucleophilic attack. researchgate.net The presence of the nitrogen atom in the ring activates the ortho (position 2 and 6) and para (position 4) positions towards nucleophilic substitution. wikipedia.orgresearchgate.net

In this compound, the chlorine atom is at the activated 4-position, making it susceptible to displacement by various nucleophiles. researchgate.net This regioselectivity is a well-documented phenomenon in similar heterocyclic systems, such as 2,4-dichloroquinazolines, where the 4-position is more susceptible to nucleophilic attack than the 2-position. mdpi.comnih.gov Theoretical calculations on such systems confirm that the carbon at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack. mdpi.comnih.gov

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines would lead to the formation of 4-aminonicotinamide derivatives, a scaffold of interest in medicinal chemistry. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (R-NH₂) | 4-Aminonicotinamides | Synthesis of bioactive molecules and privileged structures in medicinal chemistry. mdpi.com |

| Alkoxides (R-O⁻) | 4-Alkoxynicotinamides | Formation of ether linkages. byjus.com |

Electrophilic Reactivity of the Pyridine Nitrogen Upon Methylation

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack. byjus.com A common electrophilic reaction is methylation, which involves the addition of a methyl group to the nitrogen. byjus.com This is typically achieved using electrophilic methylating agents like iodomethane (B122720) or dimethyl sulfate (B86663) in an SN2 reaction. byjus.com

Upon methylation, the pyridine nitrogen becomes quaternized, forming a positively charged N-methylpyridinium salt. This transformation has profound effects on the reactivity of the entire molecule:

Increased Electrophilicity: The positive charge on the nitrogen atom further enhances the electron-deficient nature of the pyridine ring, making it significantly more susceptible to nucleophilic attack.

Activation of the Ring: The N-methylpyridinium group is a powerful activating group for nucleophilic aromatic substitution, surpassing the activation provided by the neutral nitrogen atom.

This strategy can be employed to facilitate substitutions that might be difficult with the unmethylated this compound.

Reactions Involving the Amide Functional Group

The amide group (-CONH₂) of this compound provides another handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amide Functionalization and Derivatization Strategies

The amide group can be functionalized through several strategies. nih.gov Amine chemistry is versatile, reacting effectively with various reagents. nih.gov One common approach is the use of coupling agents to form substituted amides. researchgate.net For example, using a reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), the amide nitrogen could potentially be further functionalized, although this is more common starting from a carboxylic acid. researchgate.net

A more direct derivatization involves the reaction of the primary amide with other molecules. For instance, N-substitution can be achieved under specific conditions, leading to secondary or tertiary amides. This approach is crucial for building more complex molecular architectures. rsc.org The synthesis of N-tert-Butyl-6-chloronicotinamide is an example of such a derivatization on a similar chloronicotinamide structure. avantorsciences.com

Condensation Reactions with this compound Moiety

Condensation reactions are chemical processes where two molecules combine to form a larger molecule, with the simultaneous elimination of a smaller molecule like water. ebsco.comlibretexts.org The amide group of this compound can participate in such reactions.

A documented example is the gold-catalyzed tandem reaction of this compound with an aldehyde and an alkyne. windows.net This reaction results in the formation of a substituted oxazole (B20620) product, demonstrating a sophisticated transformation where the amide group is integral to the formation of a new heterocyclic ring. windows.net In one specific instance, the reaction of this compound with an aldehyde and triisopropylsilyl acetylene (B1199291) yielded the corresponding oxazole product in 62% yield. windows.net

Oxidation and Reduction Processes

The oxidation and reduction of this compound can affect both the chloropyridine ring and the amide group. A redox reaction involves the change in the oxidation states of the reactants through the transfer of electrons. wikipedia.orgkhanacademy.org

Oxidation: The oxidation of pyridine rings is generally challenging due to their electron-deficient nature. However, under specific conditions, N-oxides can be formed. The term "N-chloronicotinamide" itself can refer to a different compound where the nitrogen of the amide is chlorinated, which acts as an oxidizing agent for various substrates, including benzyl (B1604629) ethers and α-amino acids. researchgate.netzenodo.orgresearchgate.net This indicates the nitrogen in the nicotinamide (B372718) system can be involved in redox processes. Oxidation of this compound itself would likely require strong oxidizing agents and could potentially lead to the formation of the corresponding N-oxide on the pyridine ring.

Reduction: Reduction reactions offer more predictable outcomes.

Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This process removes the aromaticity and creates a saturated heterocyclic system.

Amide Reduction: The amide functional group can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the -CONH₂ group to a -CH₂NH₂ group, yielding a (4-chloropyridin-3-yl)methanamine.

These redox reactions significantly alter the electronic and structural properties of the molecule, providing pathways to entirely different classes of compounds.

Kinetic Studies of Oxidation Reactions involving N-Chloronicotinamide

N-Chloronicotinamide (NCN), a derivative where a chlorine atom is bonded to the amide nitrogen, functions as a mild and stable oxidizing agent. jocpr.comresearchgate.net Its ability to release a positive halogen (Cl+) in polar solvents makes it a potent electrophile and oxidant for a variety of organic compounds. sphinxsai.com Kinetic investigations into oxidation reactions using NCN have elucidated the factors governing the reaction rates and mechanisms.

A study on the oxidation of tartaric acid by NCN in the presence of perchloric acid revealed that the reaction follows first-order kinetics with respect to [NCN] and has a fractional order dependence on the [tartaric acid] concentration. researchgate.netsemanticscholar.org The reaction rate was found to be inversely dependent on the concentrations of both nicotinamide (the reduced product) and H+ ions. researchgate.netsemanticscholar.orgresearchgate.net Furthermore, the rate of reaction increases as the dielectric constant of the medium (acetic acid percentage) decreases. researchgate.netresearchgate.net

In the oxidation of benzyl ethers by the related N-chloroisonicotinamide (NCIN), the reaction was first order in both the oxidant [NCIN] and [HCl], but zero order with respect to the benzyl ether substrate. sphinxsai.com Similar to the NCN studies, the reaction rate increased with a decrease in the dielectric constant of the medium, while the addition of the reaction product, isonicotinamide, had a slight retarding effect. sphinxsai.com These studies suggest that the N-haloamide can act as an oxidant through various species depending on the pH and solvent conditions, including molecular chlorine. jocpr.com

The table below summarizes the kinetic findings from representative studies on oxidation reactions involving N-halo nicotinamide derivatives.

| Substrate | Oxidant | Key Kinetic Findings | Reference |

| Tartaric Acid | N-Chloronicotinamide (NCN) | First order in [NCN]; Fractional order in [Substrate]; Inverse fractional order in [H⁺]; Rate increases with decreasing dielectric constant. | researchgate.netsemanticscholar.org |

| Benzyl Ethers | N-Chloroisonicotinamide (NCIN) | First order in [NCIN]; First order in [HCl]; Zero order in [Substrate]; Rate increases with decreasing dielectric constant. | sphinxsai.com |

| Cyclohexanol | N-Chloronicotinamide (NCN) | Reported to be oxidized by NCN. | jocpr.com |

Mechanistic Pathways of Oxidation in Nicotinamide Derivatives

The oxidation of nicotinamide derivatives can proceed through several mechanistic pathways, leading to various oxidized products. In biological systems, these reactions are often enzyme-mediated. Nicotinamide can be metabolized to 1-methylnicotinamide, which is then further oxidized by aldehyde oxidase to form 1-methyl-2-pyridone-5-carboxamide or 1-methyl-4-pyridone-3-carboxamide. nih.gov Another pathway involves the direct oxidation of nicotinamide by cytochrome P450 2E1 (CYP 2E1) in human liver microsomes to produce nicotinamide N-oxide. nih.gov

Chemical oxidation can also yield pyridone structures. The oxidation of N-methyl-nicotinamide with potassium ferricyanide (B76249) (K₃Fe(CN)₆) under basic conditions results in the formation of N-methyl-2-pyridone (N-Me-2PY) and N-methyl-6-pyridone (N-Me-6PY). mdpi.com These pyridones are considered key catabolites of vitamin B3 and its derivatives. researchgate.net The specific isomer formed can depend on the oxidizing agent and reaction conditions. These oxidation pathways are crucial for the clearance and metabolism of nicotinamide in biological systems and demonstrate the reactivity of the pyridine ring towards oxidative transformation. nih.gov

Coupling Reactions and Complex Structure Formation

This compound serves as a valuable heterocyclic building block in organic synthesis, enabling the construction of more complex molecular architectures. bldpharm.comaksci.com Its functional groups—the chlorine atom, the amide, and the pyridine ring—offer multiple sites for chemical modification.

Formation of Oxazole Derivatives from this compound

A significant application of this compound is in the synthesis of highly substituted oxazole derivatives. A gold(I)-catalyzed one-pot, three-component reaction involving an amide, an aldehyde, and an alkyne has been developed to produce 2,4,5-trisubstituted oxazoles. nih.gov In this tandem reaction, this compound successfully participated as the amide component. nih.govresearchgate.net

The proposed mechanism involves the generation of a cationic gold species that activates the alkyne. nih.gov Simultaneously, condensation between the amide (this compound) and an aldehyde forms an N-acyliminium ion intermediate, which is then attacked by the gold-activated alkyne. This is followed by a 5-endo-dig cyclization and subsequent tautomerization to yield the final oxazole product. nih.govresearchgate.net Using this method, the reaction of this compound with an aldehyde and an alkyne afforded the corresponding 2,4,5-trisubstituted oxazole in a 62% yield. nih.gov This demonstrates the utility of this compound in multicomponent reactions to efficiently build complex heterocyclic structures. nih.gov

Applications in Constructing Heterocyclic Systems

The utility of this compound extends beyond oxazole synthesis to the broader construction of diverse heterocyclic systems. Chlorinated pyridine derivatives are recognized as important intermediates for pharmaceuticals and agrochemicals. The chlorine atom at the 4-position can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the annulation of new rings onto the pyridine core.

For instance, related nicotinamide structures are used in the synthesis of nicotinimidamides through multi-component reactions involving copper catalysts. rsc.org While not using this compound specifically, these studies highlight the versatility of the nicotinamide scaffold in tandem reactions that build complex N-heterocycles. rsc.org The demonstrated success of this compound in the gold-catalyzed synthesis of oxazoles provides a strong basis for its application in the construction of other medicinally relevant heterocyclic frameworks. nih.govijpsonline.com

Biological Activity and Molecular Mechanistic Studies of 4 Chloronicotinamide

Enzymatic Interactions and Inhibition Mechanisms

Interaction with Nicotinamide (B372718) N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a significant role in the detoxification of xenobiotics and the regulation of NAD+ biosynthesis. researchgate.netacs.orgumassmed.edu It catalyzes the methylation of nicotinamide and other pyridine-containing compounds by transferring a methyl group from S-adenosyl-L-methionine (SAM). acs.orgumassmed.edunih.gov Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and diabetes. umassmed.edufrontiersin.orgembopress.org

4-Chloronicotinamide has been identified as a suicide substrate for NNMT. acs.orgumassmed.edunih.govnih.gov This means that the enzyme's own catalytic activity transforms this compound into a reactive molecule that, in turn, irreversibly inactivates the enzyme. nih.govumassmed.edu This suicide inhibition mechanism provides a basis for developing highly selective inhibitors that target NNMT. umassmed.edunih.gov

The process of inactivation begins with NNMT recognizing this compound as a substrate. universiteitleiden.nl The enzyme then catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the pyridine (B92270) nitrogen of this compound. researchgate.netacs.orgnih.gov This methylation step is a key feature of NNMT's broad substrate scope. researchgate.netacs.orgnih.gov The methylation significantly enhances the electrophilicity of the carbon atom at the C4 position of the pyridine ring. researchgate.netacs.orgnih.gov

The increased electrophilicity of the C4 position on the methylated pyridine ring makes it susceptible to nucleophilic attack. researchgate.netacs.orgnih.gov A non-catalytic cysteine residue, specifically C159, located near the enzyme's active site, then attacks this activated C4 position. researchgate.netnih.govnih.gov This results in an aromatic nucleophilic substitution, forming a covalent bond between the enzyme and the inhibitor. researchgate.netnih.govacs.org This covalent modification of C159 leads to the inactivation of NNMT. nih.govnih.gov While another cysteine, C165, is also present near the active site, studies with mutant enzymes (C159A, C165A) have confirmed that C159 is the primary residue responsible for the inactivation by this compound. researchgate.netumassmed.edu

The inactivation of NNMT by this compound follows specific kinetic patterns. The rate of inactivation is dependent on the concentration of the inhibitor. The kinetic parameters provide a quantitative measure of the efficiency of the suicide inhibition.

Table 1: Inactivation Kinetics of NNMT by Pyridine Analogs

| Compound | kobs/[I] (M⁻¹min⁻¹) | Reference |

|---|---|---|

| 4-Chloropyridine (B1293800) | 20 | nih.gov |

| This compound | 80 | nih.gov |

As shown in the table, this compound is a more efficient inactivator of NNMT compared to 4-chloropyridine, as indicated by its higher second-order rate constant of inactivation (kobs/[I]). nih.gov

The suicide inhibition mechanism of this compound and its analogs has been leveraged to develop novel protein labeling strategies. researchgate.netacs.orgnih.gov This approach, termed Suicide Inhibition-Based Protein Labeling (SIBLing), utilizes the enzyme's own catalytic activity to attach a probe to itself. researchgate.netresearchgate.net By incorporating a reporter tag, such as an alkyne group, onto the 4-chloropyridine scaffold, researchers have created tools that can selectively label and visualize NNMT within complex biological mixtures, including in vitro and in cells. researchgate.netnih.govnih.gov This strategy holds promise for identifying and characterizing NNMT in various physiological and pathological contexts. researchgate.netacs.orgnih.gov

Selectivity and Off-Target Effects in NNMT Inhibition

This compound has been identified as a suicide substrate for nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases, including cancer and metabolic disorders. umassmed.edunih.govresearchgate.net The mechanism involves N-methylation by NNMT, which activates the compound to subsequently react with a non-catalytic cysteine residue (C159), leading to the enzyme's inactivation. nih.govnih.govnih.gov The inactivation efficiency for this compound has a reported kobs/[I] value of 80 M⁻¹ min⁻¹. nih.govresearchgate.net

Interactions with Amidases and Hydrolytic Enzymes

This compound serves as a substrate for certain hydrolytic enzymes, particularly amidases, which are hydrolases that catalyze the cleavage of amide bonds. nih.govasm.orgresearchgate.net Research on a novel amidase from Pantoea sp. (Pa-Ami) has shown that this enzyme can hydrolyze this compound. nih.gov The study noted that the catalytic efficiency and substrate affinity of Pa-Ami towards chlorinated nicotinamides were generally lower compared to the natural substrate, nicotinamide, due to steric hindrance and electronic effects from the chlorine substituent on the pyridine ring. nih.govasm.org

Substrate Affinity and Catalytic Efficiency Modulation

The substrate affinity and catalytic efficiency of enzymes toward this compound can be significantly altered through protein engineering. In studies involving the Pantoea sp. amidase (Pa-Ami), a single-point mutation (G175A) was shown to modulate its kinetic parameters for this compound. nih.gov

Kinetic Parameters of Pantoea sp. Amidase (Pa-Ami) and its G175A Mutant for Chlorinated Nicotinamides

| Enzyme | Substrate | Kₘ (mM) | Catalytic Efficiency (kcat/Kₘ) Fold Increase vs. Wild-Type |

|---|---|---|---|

| Wild-Type Pa-Ami | This compound | 43.1 | - |

| G175A Mutant | This compound | 22.0 | 2.1 |

| Wild-Type Pa-Ami | 5-Chloronicotinamide (B1297083) | 11.8 | - |

| G175A Mutant | 5-Chloronicotinamide | 6.2 | 3.1 |

| Wild-Type Pa-Ami | 6-Chloronicotinamide (B47983) | 9.9 | - |

| G175A Mutant | 6-Chloronicotinamide | 53.9 | 0.33 |

Data sourced from a study on the structure-based engineering of Amidase from Pantoea sp. nih.gov

Enzyme-Substrate Transition State Stability

The stability of the enzyme-substrate transition state is a critical factor in catalysis. nih.govnih.gov For the hydrolysis of this compound by the Pantoea sp. amidase, modifications to the enzyme's active site have been shown to enhance this stability. The oxyanion hole, a key feature of amidases, plays a crucial role by stabilizing the tetrahedral intermediate or the transition state during the reaction. nih.gov

In the G175A mutant of Pa-Ami, the substrate affinity for this compound increased significantly. asm.org Molecular modeling suggests this is due to an enhanced stability of the enzyme-substrate transition state. asm.org Specifically, the mutation from glycine (B1666218) to alanine (B10760859) shortened the distance between the Ala175 hydrogen and the carbonyl oxygen of the substrate from 1.8 Å to 1.7 Å. nih.gov This shorter distance suggests a stronger stabilizing interaction during the hydrolysis reaction, contributing to the observed increase in catalytic efficiency. asm.org

General Enzymatic Studies and Probes

This compound has been developed as a suicide substrate and an activity-based probe specifically for studying Nicotinamide N-methyltransferase (NNMT). umassmed.edunih.gov This application leverages the broad substrate scope of NNMT. umassmed.edunih.gov The catalytic mechanism of NNMT involves the methylation of the pyridine nitrogen on this compound. nih.govresearchgate.net This methylation enhances the electrophilicity of the C4 position on the pyridine ring, making it susceptible to aromatic nucleophilic substitution. nih.govnih.gov This enhanced reactivity facilitates a covalent reaction with a non-catalytic cysteine residue (C159) within the NNMT enzyme, leading to its irreversible inactivation. umassmed.edunih.gov This "suicide inhibition" strategy is advantageous for creating selective probes, as the inhibitor is effectively generated by the target enzyme itself, which can reduce off-target effects. nih.gov

Cellular and Molecular Responses

Impact on Cellular Metabolism Pathways (e.g., NAD+ Biosynthesis)

The interaction of this compound with NNMT has direct consequences on cellular metabolism, particularly the NAD⁺ biosynthesis pathway. umassmed.edunih.gov NNMT is a key enzyme in the NAD⁺ salvage pathway, which recycles nicotinamide (NAM) back into NAD⁺. frontiersin.orgnih.gov The enzyme consumes NAM by methylating it to form N-methylnicotinamide. nih.govresearchgate.net

By acting as a suicide inhibitor of NNMT, this compound effectively blocks this consumption of nicotinamide. nih.govresearchgate.net Overexpression or elevated activity of NNMT can deplete cellular NAD⁺ pools, a state linked to various pathologies. frontiersin.orglibretexts.org Therefore, the inhibition of NNMT by compounds like this compound can prevent the degradation of nicotinamide, making it more available for the NAD⁺ salvage pathway and potentially leading to an increase in cellular NAD⁺ levels. frontiersin.orgnih.gov This modulation of NAD⁺ metabolism is central to the therapeutic potential being explored for NNMT inhibitors. nih.govfrontiersin.orgnih.gov

Modulation of Methylation Potential within Cells

This compound has been identified as a compound that can modulate the methylation potential within cells through its interaction with the enzyme Nicotinamide N-methyltransferase (NNMT). nih.govresearchgate.net NNMT is a key enzyme in cellular metabolism that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine-containing compounds. researchgate.netresearchgate.net This process yields S-adenosyl-L-homocysteine (SAH) and N-methylnicotinamide (MNA), directly linking the balance of methylation with the levels of nicotinamide adenine (B156593) dinucleotide (NAD+). researchgate.net By influencing the availability of SAM, NNMT plays a crucial role in regulating the epigenetic landscape of the cell, as SAM is essential for both DNA and histone methylation processes. mdpi.com

Research has demonstrated that this compound functions as a suicide substrate for NNMT. nih.govresearchgate.net The enzyme recognizes this compound as a substrate and catalyzes its N-methylation, using SAM as the methyl donor. nih.gov This enzymatic reaction is crucial because the methylation of the pyridine nitrogen in this compound significantly enhances the electrophilicity of the C4 position on the pyridine ring. nih.govresearchgate.netacs.org This increased electrophilicity facilitates a subsequent aromatic nucleophilic substitution reaction with a non-catalytic cysteine residue (C159) located near the enzyme's active site. nih.govresearchgate.net This covalent modification of the cysteine residue results in the inactivation of the NNMT enzyme. nih.govresearchgate.net

Because this compound relies on the catalytic activity of NNMT to be converted into a reactive species that then inactivates the enzyme, it is classified as a mechanism-based inactivator. nih.gov This targeted "suicide inhibition" strategy is advantageous as it reduces the potential for off-target toxicity, since the inhibitor is generated by the target enzyme itself. nih.gov By inactivating NNMT, this compound can disrupt the normal consumption of SAM for nicotinamide methylation, thereby modulating the cellular methylation potential and impacting various epigenetic processes. researchgate.net The inactivation of NNMT by this compound has been reported with a kobs/[I] value of 80 M-1 min-1. researchgate.net

Cytotoxic Effects on Cell Lines

The cytotoxic properties of chlorinated nicotinamide derivatives have been investigated against various cancer cell lines. While specific data for this compound is limited in the provided context, studies on closely related analogs like 4-amino-2-chloronicotinamide (B8791491) demonstrate significant cytotoxic effects. This suggests that the chlorinated nicotinamide scaffold has potential as an anticancer agent.

The anticancer activity is believed to be linked to the inhibition of DNA methylation processes, positioning these compounds as potential epigenetic modulators. For instance, 4-amino-2-chloronicotinamide has shown potent cytotoxicity against leukemia and solid tumor cell lines, with its mechanism of action attributed to DNA methylation inhibition, apoptosis induction, and cell cycle arrest.

The table below summarizes the cytotoxic activity of 4-amino-2-chloronicotinamide on various cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Leukemia | 0.94 |

| HL60 | Leukemia | 1.62 |

| HCT116 | Colon Cancer | 18.8 |

| MCF7 | Breast Cancer | 29.3 |

Structure Activity Relationship Sar Investigations of 4 Chloronicotinamide Derivatives

Correlation Between Structural Features and Biological Efficacy

The biological efficacy of 4-chloronicotinamide derivatives is intricately linked to their structural features. The introduction of a chlorine atom, particularly at the 4-position of the pyridine (B92270) ring, can significantly enhance the molecule's interaction with biological targets. researchgate.net This enhancement is often attributed to the electron-withdrawing nature of chlorine, which can influence the electronic environment of the entire molecule. rsc.org

For instance, in the context of anticancer activity, 4-amino-2-chloronicotinamide (B8791491) has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.94 µM to 29.3 µM. The synergistic effect of the chlorine and amino groups is believed to enhance hydrogen bonding and hydrophobic interactions, which are critical for binding to target molecules.

Interactive Table: Cytotoxic Effects of 4-Amino-2-chloronicotinamide on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 0.94 | DNA methylation inhibition |

| HL60 | 1.62 | DNA methylation inhibition |

| MCF7 | 29.3 | Apoptosis induction |

| HCT116 | 18.8 | Cell cycle arrest |

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the this compound core has a profound impact on the resulting pharmacological profiles. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.

For example, in a series of nicotinamide (B372718) derivatives developed as antifungal agents, the introduction of chlorine into an aniline (B41778) moiety was found to be detrimental to the activity. nih.gov Conversely, in another study focused on inhibitors of Mycobacterium tuberculosis, replacing a 2-methyl group with a 2-chloro substituent, combined with a 4-(3-fluoro)propyl side chain, dramatically improved potency by about 10-fold. nih.gov

Furthermore, the nature of the substituent on the amide nitrogen can significantly influence the pharmacological profile. For instance, the synthesis of N-(aryl-methoxy)-2-chloronicotinamides led to compounds with excellent herbicidal activity. nih.govsci-hub.box Specifically, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide showed a potent IC50 value of 7.8 μM against duckweed. nih.gov

These findings underscore the importance of systematic modifications to identify derivatives with optimized pharmacological properties for specific therapeutic or agricultural applications. ontosight.airesearchgate.net

Regioselective Effects of Chlorination on Activity

The position of the chlorine atom on the nicotinamide ring has a significant and selective impact on the biological activity of the derivative. This regioselectivity is a key factor in designing compounds with desired therapeutic effects.

A study comparing chlorinated nicotinamide analogs as inhibitors of the SARM1 enzyme found that this compound (4-CN) was a more potent inhibitor than 6-chloronicotinamide (B47983) (6-CN), with an IC50 of 640 ± 40 μM. nih.gov This highlights that even a minor shift in the chlorine's position can lead to substantial differences in inhibitory activity. nih.gov

In another example, the chlorination of phenol (B47542) derivatives can be directed to specific positions using catalytic methods. rsc.orgrsc.org This regioselective C-H chlorination allows for the synthesis of specific isomers that might otherwise be difficult to obtain, enabling a more precise investigation of the positional effects of chlorine on activity. rsc.orgrsc.org

The enzymatic hydrolysis of chlorinated nicotinamides also demonstrates regioselective effects. The catalytic efficiency of an amidase from Pantoea sp. for this compound and 5-chloronicotinamide (B1297083) was increased after a specific mutation, while the efficiency for 6-chloronicotinamide decreased. nih.gov This indicates that the enzyme's active site has a clear preference for the position of the chlorine substituent.

Comparative Analysis with Analogous Chlorinated Nicotinamide Derivatives

Comparing this compound with its other chlorinated analogs provides valuable insights into the structure-activity relationship. The position of the chlorine atom is a critical determinant of the compound's biological and chemical properties.

For instance, in studies of nicotinamide-based inhibitors, the introduction of two chlorine atoms can make a compound more potent than a single chlorine substitution. rsc.org The increased lipophilicity and electron-withdrawing effects from the dichlorination can enhance interactions with protein targets. rsc.org

A comparative analysis of dichloronicotinamide isomers reveals that the substitution pattern significantly influences molecular properties such as solubility, stability, and reactivity. This knowledge is crucial for the rational design of new compounds with optimized properties.

In the context of herbicidal activity, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and evaluated. nih.govsci-hub.box Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) exhibited excellent activity against duckweed, with an IC50 value of 7.8 μM, which was more potent than the commercial herbicide clomazone (B1669216) (IC50 = 125 μM). nih.govsci-hub.box

Interactive Table: Comparative Herbicidal Activity

| Compound | Target | IC50 (µM) |

|---|---|---|

| 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) | Duckweed | 7.8 |

| Clomazone (Commercial Herbicide) | Duckweed | 125 |

| Propanil (Commercial Herbicide) | Duckweed | 2 |

Furthermore, kinetic studies of an amidase enzyme with different chlorinated nicotinamides showed that the enzyme's affinity (Km) and catalytic efficiency (kcat/Km) varied depending on the chlorine position. nih.gov The G175A mutant of the enzyme showed a decreased Km for this compound and 5-chloronicotinamide, indicating higher affinity, while the Km for 6-chloronicotinamide increased. nih.gov

These comparative analyses underscore that the placement of the chlorine atom is a key variable that medicinal chemists can manipulate to fine-tune the biological activity of nicotinamide derivatives.

Computational Chemistry and Molecular Modeling Studies of 4 Chloronicotinamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This method is crucial for understanding potential interactions between a small molecule, such as 4-chloronicotinamide, and a biological target, typically a protein. The primary goals are to determine the binding mode and to estimate the strength of the interaction, often expressed as binding affinity. jscimedcentral.com

Ligand-Protein Binding Orientations and Energetics

Molecular docking simulations predict the most favorable binding poses of a ligand within the active site of a protein. The process involves sampling a wide range of possible conformations and orientations of the ligand and scoring them based on their energetic favorability. mdpi.com The scoring functions used in docking are designed to approximate the binding free energy and typically include terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding. jscimedcentral.comnih.gov

The orientation of this compound within a protein's binding pocket is determined by a combination of these forces. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. frontiersin.org For instance, a docking study might reveal that the amide group of this compound acts as a hydrogen bond donor or acceptor with specific amino acid residues in the receptor's active site. The chlorine atom, being electronegative, can also participate in halogen bonding or other electrostatic interactions.

The energetics of these interactions are quantified by the docking score, which provides a relative measure of binding affinity. Lower docking scores generally indicate more favorable binding. frontiersin.org These energy values help in ranking different potential ligands and in prioritizing them for further experimental testing.

Table 1: Key Interaction Types in Ligand-Protein Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge distribution. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. |

Prediction of Binding Affinities and Target Interactions

A primary application of molecular docking is the prediction of binding affinities, which quantify the strength of the interaction between a ligand and its target. nih.govfrontiersin.org Binding affinity is often expressed in terms of constants like the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). scienceopen.comnih.gov Computational models aim to predict these values, which can help in identifying potent drug candidates. nih.gov

Various computational methods, including those based on machine learning and deep learning, have been developed to improve the accuracy of binding affinity prediction. frontiersin.orgscienceopen.com These models often use features derived from the chemical structures of the ligand and the protein sequence to make predictions. scienceopen.com

By analyzing the predicted binding pose of this compound, researchers can identify specific amino acid residues that are critical for the interaction. This information is invaluable for understanding the mechanism of action and for designing new molecules with improved affinity and selectivity. For example, if a particular hydrogen bond is found to be crucial for binding, a medicinal chemist might design new analogs of this compound that can form stronger or additional hydrogen bonds with the target.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the movement of atoms over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change. undip.ac.id This allows for the study of the conformational flexibility and stability of molecules in a simulated biological environment. mdpi.comcresset-group.com

Conformational Analysis and Stability in Biological Environments

MD simulations are used to assess the stability of a protein-ligand complex and to explore the different conformations that the complex can adopt. undip.ac.idcresset-group.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. igem.wikigalaxyproject.org A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing major structural changes. igem.wiki

The conformational analysis of this compound within the binding site can reveal how the ligand adapts its shape to fit the receptor and how the protein itself may undergo conformational changes upon ligand binding. igem.wiki This dynamic interplay is crucial for a comprehensive understanding of the binding event. The simulations can also provide insights into the role of solvent molecules, such as water, in mediating the interaction between the ligand and the protein. cresset-group.com

Dynamics of Protein-Ligand Complexes

MD simulations provide detailed information about the dynamic nature of the interactions within a protein-ligand complex. researchgate.netmdpi.com For instance, the persistence of hydrogen bonds formed between this compound and the protein can be monitored throughout the simulation. igem.wiki Hydrogen bonds that are consistently present are considered to be more important for the stability of the complex. mdpi.com

The root-mean-square fluctuation (RMSF) is another important metric derived from MD simulations. igem.wikigalaxyproject.org It measures the fluctuation of each atom or residue around its average position, providing insights into the flexibility of different parts of the protein. igem.wiki Regions of the protein that interact with the ligand may show reduced flexibility, indicating a stable binding interaction. igem.wiki

Table 2: Common Metrics in Molecular Dynamics Simulations

| Metric | Description |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed protein (or ligand) at a given time and a reference structure. It is used to assess structural stability. igem.wiki |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., a protein residue) from its reference position over time. It indicates the flexibility of different regions. igem.wiki |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the simulation time, indicating the stability of these key interactions. igem.wiki |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. Changes in Rg can indicate protein unfolding or significant conformational changes. undip.ac.id |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. mdpi.commdpi.com These methods can be used to calculate a wide range of molecular properties, including geometries, energies, and vibrational frequencies. researchgate.net

In the context of this compound, quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule. researchgate.net

Calculate electronic properties: Determine properties such as the distribution of electron density, dipole moment, and molecular orbital energies (e.g., HOMO and LUMO). physchemres.org This information is useful for understanding the reactivity and interaction potential of the molecule.

Analyze vibrational spectra: Calculate the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. researchgate.net

Investigate reaction mechanisms: Although beyond the scope of this article, quantum chemical methods can be used to study the details of chemical reactions involving the molecule. mdpi.com

These calculations provide fundamental insights into the intrinsic properties of this compound, which can complement the information obtained from molecular docking and dynamics simulations. For example, the partial charges on the atoms of this compound, calculated using quantum chemistry, can be used as input for more accurate molecular mechanics force fields in MD simulations. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

There is no specific published data detailing the Frontier Molecular Orbital (FMO) analysis of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap. This type of analysis is crucial for understanding a molecule's chemical reactivity and its electronic transitions.

Reactivity Parameter Determination

Quantitative determination of global reactivity descriptors for this compound, such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, has not been reported in the searched scientific literature. These parameters are derived from FMO energies and provide deeper insights into the kinetic stability and reactivity of a compound.

Prediction of Electronic Properties

A detailed prediction of the electronic properties of this compound through computational modeling is not available. Such studies would typically involve mapping the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack and calculating other electronic characteristics that govern the molecule's interactions.

Applications of 4 Chloronicotinamide in Chemical Research and Development

Role as a Versatile Synthetic Intermediate and Building Block

In the realm of organic synthesis, 4-chloronicotinamide serves as a versatile building block, a foundational component used to construct more complex molecules. cymitquimica.comalfa-chemistry.com Its reactivity, enhanced by the presence of the chlorine atom, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse organic compounds.

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often involves a series of carefully planned steps, and intermediates like this compound play a crucial role in this process. eurekalert.orgarborpharmchem.comnih.gov Its structure allows for modifications at different positions, enabling chemists to build intricate molecular architectures. The chlorine atom, for instance, can be substituted by other functional groups, providing a pathway to a wide array of derivatives. This strategic use of intermediates is fundamental to creating novel compounds with specific desired properties.

Derivatization into Prodrugs or Conjugates

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic properties. nih.gov this compound can be derivatized to form such prodrugs. nih.govijpsonline.commdpi.com By attaching it to another molecule, researchers can potentially enhance its delivery to a specific target in the body, its stability, or its release profile. This approach is particularly relevant in drug development, where optimizing the performance of a therapeutic agent is paramount.

Potential Pharmaceutical Research Applications

The chemical properties of this compound have led to its investigation in various areas of pharmaceutical research, particularly in the search for new anticancer agents and enzyme inhibitors.

Investigation as an Anticancer Agent

Nicotinamide (B372718) and its derivatives have been explored for their potential in cancer therapy. researchgate.net Research has indicated that some nicotinamide analogues exhibit antiproliferative effects on cancer cell lines. researchgate.net While specific studies on this compound's anticancer activity are part of broader research into nicotinamide-based compounds, the general class of chlorinated molecules is significant in drug discovery. sairam.edu.in The introduction of a chlorine atom can sometimes lead to substantial improvements in a compound's potency. nih.govresearchgate.net

Mechanisms by which related compounds exert anticancer effects include inducing cell cycle arrest and apoptosis. xiahepublishing.com

Table 1: Examples of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Halting the progression of the cell division cycle. xiahepublishing.com |

| Apoptosis Induction | Triggering programmed cell death in cancer cells. xiahepublishing.com |

| Anti-angiogenesis | Inhibiting the formation of new blood vessels that supply tumors. xiahepublishing.com |

This table provides a general overview of anticancer mechanisms and is not specific to this compound.

Targeting Enzyme Systems for Therapeutic Intervention

Enzyme inhibition is a key strategy in the development of therapeutic agents for a wide range of diseases. mdpi.comeurekaselect.com this compound has been identified as a suicide substrate for the enzyme nicotinamide N-methyltransferase (NNMT). acs.orgresearchgate.netnih.gov

NNMT is an enzyme that is overexpressed in various cancers and is involved in regulating metabolism. acs.orgresearchgate.netnih.gov this compound acts as a suicide substrate by being initially processed by NNMT. The methylation of the pyridine (B92270) nitrogen by the enzyme enhances the electrophilicity of the C4 position. acs.orgresearchgate.netnih.gov This activation leads to a subsequent reaction where a cysteine residue in the enzyme, C159, attacks the C4 position, resulting in the irreversible inactivation of NNMT. acs.orgresearchgate.netnih.gov This mechanism-based inactivation highlights the potential of this compound in the development of targeted therapies. researchgate.net

Table 2: Research Findings on this compound as an NNMT Inhibitor

| Finding | Description | Reference |

|---|---|---|

| Suicide Substrate | This compound is converted by NNMT into a reactive species that irreversibly inactivates the enzyme. | acs.orgresearchgate.netnih.gov |

| Mechanism of Inactivation | Methylation of the pyridine nitrogen by NNMT increases the reactivity of the C4 position, leading to nucleophilic attack by a cysteine residue (C159) in the enzyme. | acs.orgresearchgate.netnih.gov |

Role in Drug Discovery of Chlorinated Compounds

The inclusion of chlorine atoms in drug candidates is a common strategy in medicinal chemistry. nih.govnih.gov Over 250 FDA-approved drugs contain chlorine, and this is due to the profound effects that chlorination can have on a molecule's properties. nih.gov The substitution of a hydrogen atom with a chlorine atom can significantly enhance the potency and alter the pharmacokinetic profile of a compound. nih.govresearchgate.net This "magic chloro effect" underscores the importance of chlorinated compounds like this compound in the exploration of new therapeutic agents. nih.govrsc.orgyoutube.com The study of such compounds contributes to a broader understanding of how halogenation can be used to optimize drug candidates. researchgate.netnih.gov

Potential Agricultural Research Applications

Scientific literature extensively documents the use of various nicotinamide derivatives in agricultural research, particularly in the development of plant growth regulators and pesticidal agents. However, specific research detailing the direct use of This compound as a precursor for these applications is limited in publicly available scientific databases. The majority of research focuses on other isomers, such as 2-chloronicotinamide (B82574), and their subsequent derivatives.

While direct evidence is scarce, the structural features of this compound suggest its potential as a building block in the synthesis of agrochemicals. The chlorine atom and the amide group on the pyridine ring are reactive sites that could, in principle, be modified to create molecules with biological activity. The following sections describe the theoretical potential and analogous research for the application of this compound in agriculture, based on the activity of structurally related compounds.

Research into plant growth regulators (PGRs) often involves the synthesis and evaluation of various chemical structures that can influence plant development, including processes like cell division, shoot formation, and fruit growth. Phenylurea derivatives, specifically those containing a pyridyl group, are a known class of cytokinins, which are a type of plant growth regulator.

While there is no direct evidence of this compound being used as a starting material, a closely related compound, N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU or forchlorfenuron), is a well-known synthetic cytokinin used to increase fruit size and yield in various crops. The synthesis of CPPU typically starts from 2-chloro-4-aminopyridine. Hypothetically, a synthetic pathway could be envisioned where this compound is converted to a 4-aminopyridine (B3432731) derivative, which could then be used to synthesize cytokinin-like compounds. However, such a pathway starting from this compound is not documented in prominent research.

The potential for this compound in this area remains theoretical and would require significant research to establish its efficacy as a precursor compared to more conventional starting materials.

The nicotinamide chemical scaffold is a core component of several successful commercial pesticides. For instance, the fungicide boscalid (B143098) is a 2-chloronicotinamide derivative. These molecules function by inhibiting critical enzymes in pathogenic fungi, such as succinate (B1194679) dehydrogenase.

Research in this field often involves creating libraries of related compounds to explore structure-activity relationships (SAR). This involves modifying the substituents on the pyridine ring and the amide group to optimize fungicidal, herbicidal, or insecticidal activity.

Although specific studies initiating from this compound are not readily found, its structure is analogous to the active core of many pesticidal compounds. The chlorine atom at the 4-position would influence the electronic properties and steric profile of the molecule compared to its 2-chloro isomer, which could lead to different biological activities. Research would be needed to synthesize derivatives of this compound and test them against various plant pathogens, insect pests, and weeds to determine if this specific isomer offers any advantages in developing new pesticidal agents.

For example, studies on other nicotinamide derivatives have shown that modifications can lead to compounds with a range of pesticidal activities.

Table of Fungicidal Activity for Analagous Nicotinamide Derivatives

| Compound Class | Target Pathogen | Efficacy | Reference Compound |

|---|---|---|---|

| Nicotinamide derivatives containing 1,3,4-oxadiazole | Gibberella zeae, Fusarium oxysporum | Weak to Moderate | Hymexazol |

| N-(arylmethoxy)-2-chloronicotinamides | Lemna paucicostata (duckweed) | IC₅₀ = 7.8 μM | Clomazone (B1669216), Propanil |

This table presents data for derivatives of other chloronicotinamide isomers to illustrate the potential for this class of compounds in pesticide research, as direct data for this compound derivatives is not available.

Advanced Analytical Characterization for Research on 4 Chloronicotinamide

Chromatographic Techniques

Chromatography is fundamental to the analysis of 4-chloronicotinamide, enabling the separation of the compound from starting materials, by-products, and other impurities that may arise during synthesis. researchgate.net High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography (UPLC) are powerful methods used for these purposes. creative-proteomics.comjfda-online.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Given the compound's polarity and aromatic nature, reverse-phase HPLC is the most common approach, offering high-resolution separation from related substances. researchgate.net The method's validation according to established guidelines ensures its accuracy, precision, and reliability for quality control in both research and pharmaceutical applications. creative-proteomics.com

A typical HPLC method for this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in this compound exhibits strong absorbance in the UV region.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18, 5 µm particle size (e.g., 4.6 x 250 mm) | Provides hydrophobic interactions for separation. |